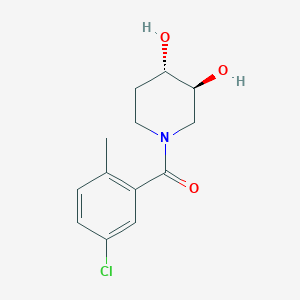![molecular formula C11H8F3N3O2 B5370951 N-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5370951.png)
N-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide (also known as TFMN) is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various applications, including drug discovery, neuroscience, and cancer research.
Wissenschaftliche Forschungsanwendungen
TFMN has shown potential in various scientific research applications. In drug discovery, TFMN has been used as a lead compound for the development of new drugs targeting cancer and neurological disorders. TFMN has also been studied for its potential use as a fluorescent probe for imaging cellular processes. In neuroscience research, TFMN has been used to study the role of ion channels in neuronal signaling. Additionally, TFMN has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Wirkmechanismus
The mechanism of action of TFMN is not fully understood, but it is believed to act as an inhibitor of certain ion channels and enzymes. TFMN has been shown to selectively block the activity of TRPV1, a calcium channel that plays a role in pain perception. TFMN has also been shown to inhibit the activity of FAAH, an enzyme that breaks down endocannabinoids. By inhibiting these targets, TFMN may have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
TFMN has been shown to have a range of biochemical and physiological effects. In animal studies, TFMN has been shown to reduce pain and inflammation. TFMN has also been shown to have anti-tumor effects in cancer cell lines. Additionally, TFMN has been shown to modulate the activity of ion channels and enzymes involved in neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TFMN in lab experiments is its high purity level and low cost. TFMN is also relatively stable, making it easy to handle and store. However, one limitation of using TFMN is its limited solubility in aqueous solutions, which may affect its bioavailability and activity in vivo. Additionally, the mechanism of action of TFMN is not fully understood, which may limit its potential use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of TFMN. One potential direction is the development of TFMN-based fluorescent probes for imaging cellular processes. Another direction is the study of TFMN in animal models of inflammatory diseases to determine its potential use as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of TFMN and its potential targets in various applications.
In conclusion, TFMN is a promising compound for scientific research with potential applications in drug discovery, neuroscience, and cancer research. Its synthesis is relatively simple and cost-effective, and it has shown a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of TFMN that could lead to new discoveries and potential therapeutic agents.
Synthesemethoden
The synthesis of TFMN involves the reaction of 3-(trifluoromethyl)benzonitrile with N-methyl-1,2,4-oxadiazole-5-carboxamide in the presence of a base catalyst. This reaction yields TFMN as a white crystalline solid with a high purity level. The synthesis of TFMN is relatively simple and can be carried out on a large scale, making it a cost-effective compound for scientific research.
Eigenschaften
IUPAC Name |
N-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-15-9(18)10-16-8(17-19-10)6-3-2-4-7(5-6)11(12,13)14/h2-5H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEJEYLZMYVZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-methyl-4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B5370872.png)

![4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5370892.png)
![3-[2-({[1-(hydroxymethyl)cyclobutyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5370896.png)

![2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide](/img/structure/B5370903.png)

![8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5370930.png)
![2-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B5370940.png)
![(2R)-2-{[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-3-phenyl-1-propanol](/img/structure/B5370943.png)
![N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide](/img/structure/B5370955.png)
![(2S)-2-amino-N-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)butanamide](/img/structure/B5370963.png)
![2-[3-(3-chloroisoxazol-5-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5370974.png)
![3-[(dimethylamino)methyl]-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-pyrrolidinol](/img/structure/B5370981.png)